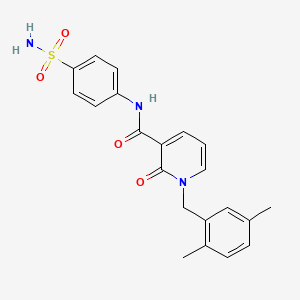
1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a synthetic derivative belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O3S, with a molecular weight of approximately 344.42 g/mol. Its structure features a dihydropyridine core, a sulfonamide group, and a dimethylbenzyl substituent, which contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The dihydropyridine moiety can scavenge free radicals, potentially mitigating oxidative stress in biological systems. A study demonstrated that related dihydropyridines showed IC50 values in the micromolar range for radical scavenging activity .
Antimicrobial Properties
The sulfonamide group in the compound is known for its antibacterial activity. Similar compounds have been evaluated against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis .
Anticancer Effects
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that related dihydropyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Specifically, compounds similar to this one have shown promise in targeting various cancer types by inhibiting key signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding elastase and other serine proteases. Molecular docking studies suggest favorable binding interactions between the compound and the active sites of these enzymes, indicating potential therapeutic applications in conditions characterized by excessive protease activity .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide-based compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL. The results suggest that modifications to the benzyl group can enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In a recent investigation into the cytotoxic effects of dihydropyridine derivatives on human cancer cell lines (e.g., MCF-7 and HeLa), it was found that this compound induced significant cell death at concentrations as low as 10 µM. Mechanistic studies indicated that it activated caspase pathways leading to apoptosis .
Research Findings
| Activity | Mechanism | IC50/MIC |
|---|---|---|
| Antioxidant | Free radical scavenging | ~25 µM |
| Antimicrobial | Inhibition of folic acid synthesis | MIC < 100 µg/mL |
| Anticancer | Induction of apoptosis | IC50 ~ 10 µM |
| Enzyme Inhibition | Binding to elastase active site | Docking score: -8.5 kcal/mol |
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-5-6-15(2)16(12-14)13-24-11-3-4-19(21(24)26)20(25)23-17-7-9-18(10-8-17)29(22,27)28/h3-12H,13H2,1-2H3,(H,23,25)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHQCVHAZNOYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













